molecular formula C30H30N2 B15012655 N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine

N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine

Cat. No.: B15012655
M. Wt: 418.6 g/mol
InChI Key: MPVAVCKHCGMTBV-UHFFFAOYSA-N
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Description

N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine: is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a naphthalene-1,5-diamine core through methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and 2,4,6-trimethylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions and participate in π-π stacking interactions contributes to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]benzene-1,4-diamine
  • N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,8-diamine
  • N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]anthracene-1,5-diamine

Uniqueness

N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C30H30N2

Molecular Weight

418.6 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)-N-[5-[(2,4,6-trimethylphenyl)methylideneamino]naphthalen-1-yl]methanimine

InChI

InChI=1S/C30H30N2/c1-19-13-21(3)27(22(4)14-19)17-31-29-11-7-10-26-25(29)9-8-12-30(26)32-18-28-23(5)15-20(2)16-24(28)6/h7-18H,1-6H3

InChI Key

MPVAVCKHCGMTBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NC2=CC=CC3=C2C=CC=C3N=CC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

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